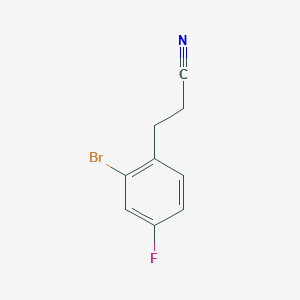

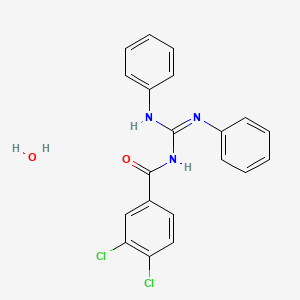

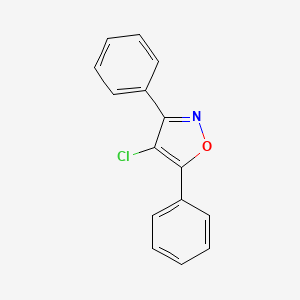

![molecular formula C17H19Cl2N3 B1649905 1-[2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine;hydrochloride CAS No. 1078634-15-7](/img/structure/B1649905.png)

1-[2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine;hydrochloride

Overview

Description

Imidazopyridine is a significant fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

Imidazopyridine can be synthesized from easily available chemicals. Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed for its synthesis . A solvent- and catalyst-free method for the synthesis of a series of imidazopyridines has been developed by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis

The International Chemical Identifier (InChI) for a similar compound isInChI=1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 . Chemical Reactions Analysis

The synthesis of imidazopyridines involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazopyridines has been developed by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Physical And Chemical Properties Analysis

The FT-IR spectra of similar compounds showed absorption bonds due to vibrations of NH and OH group at 3433–3243 cm −1 . The 1H-NMR spectrum of similar compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Scientific Research Applications

Organic Synthesis and Characterization

Research in organic synthesis has led to the development of compounds with complex heterocyclic structures. For example, the synthesis of polyimides from unsymmetrical diamine containing imidazole pendent groups showcases the utility of imidazole derivatives in creating materials with high thermal stability and excellent solubility in polar solvents (Ghaemy & Alizadeh, 2009). Similarly, the generation of a structurally diverse library of compounds through alkylation and ring closure reactions using a ketonic Mannich base derived from acetylthiophene emphasizes the versatility of imidazole and pyridine derivatives in organic chemistry (Roman, 2013).

Polymer Science and Materials Engineering

The development of novel polyimides and poly(amide-imide)s that contain imidazole and pyridine moieties indicates the significant role these heterocycles play in the creation of materials with desirable mechanical and thermal properties. For instance, polyimides synthesized from aromatic diamines containing triaryl imidazole pendant groups exhibit high glass transition temperatures and stability up to temperatures above 300°C, making them suitable for high-performance applications (Mansoori & Ghanbari, 2015).

Molecular Modeling and Drug Design

Imidazole and pyridine derivatives have also found applications in drug design and molecular modeling, serving as structural components in the development of new therapeutic agents. The synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety, for example, demonstrate the potential of imidazole-based structures in creating effective antimicrobial agents (Azab, Youssef, & El-Bordany, 2013).

Mechanism of Action

While the specific mechanism of action for “1-[2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine;hydrochloride” is not available, imidazo[1,2-a]pyridines have been found to exhibit diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Safety and Hazards

Future Directions

Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Its synthesis from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Therefore, the development of new methods for the synthesis of imidazopyridines, which allow obtaining the target products in one synthetic stage with high yields, is an urgent task .

properties

IUPAC Name |

1-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3.ClH/c1-12-8-9-21-15(11-20(2)3)17(19-16(21)10-12)13-4-6-14(18)7-5-13;/h4-10H,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHCQCCTXRNOSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)CN(C)C)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine;hydrochloride | |

CAS RN |

1078634-15-7 | |

| Record name | Imidazo[1,2-a]pyridine-3-methanamine, 2-(4-chlorophenyl)-N,N,7-trimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1078634-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

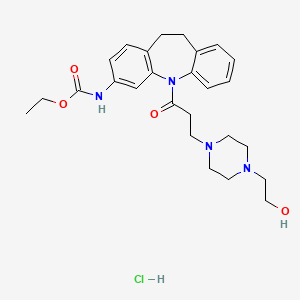

![4-Amino-N-[2-[(4-ethoxyphenyl)methylamino]ethyl]-1,2,5-oxadiazol-5-ium-3-carboxamide;chloride](/img/structure/B1649822.png)

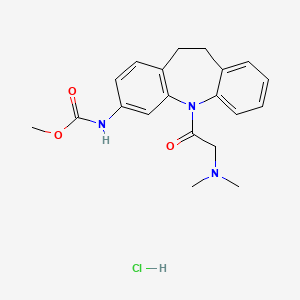

![(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride](/img/structure/B1649824.png)

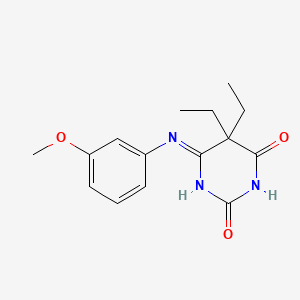

![2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(2S)-pyrrolidin-1-ium-2-yl]-1,3,4-oxadiazole;chloride](/img/structure/B1649829.png)

![3-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1649839.png)